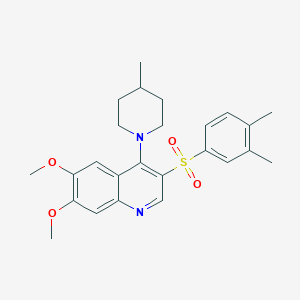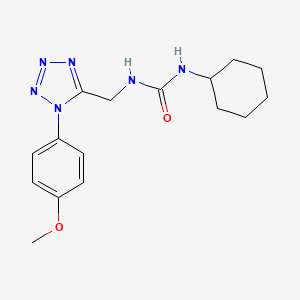![molecular formula C24H22N2O3 B2724000 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896077-65-9](/img/structure/B2724000.png)
2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are key components of biological molecules like DNA and RNA . The compound also contains a chromene ring and a cyclohexyl group. The presence of these groups could potentially give this compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to analyze the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity. NMR and IR spectroscopy, as well as mass spectrometry, could be used to analyze these properties .Aplicaciones Científicas De Investigación
Multicomponent Transformation Catalysis : One study describes the use of alum (KAl(SO4)2·12H2O) as a catalyst for synthesizing functionalized spiro[chromeno[2,3-d]pyrimidine-5,3′-indoline]-tetraones, utilizing isatin, barbituric acid, and cyclohexane-1,3-dione derivatives (Mojtaba Mirhosseini Moghaddam et al., 2012).
Three-Component Condensation Synthesis : Another research paper details the synthesis of chromeno[2,3-d]pyrimidine-triones through a three-component condensation reaction involving barbituric acids, aldehydes, and cyclohexane-1,3-diones (R. Ghahremanzadeh et al., 2010).
Scandium Triflate-Catalyzed Synthesis : A study in 2019 discusses an environmentally friendly synthesis method for chromeno[2,3-d]pyrimidine-trione derivatives using Sc(OTf)3 as a recyclable catalyst under solvent-free conditions (S. Kumari et al., 2019).
Tannic Acid-Catalyzed Green Synthesis : Research in 2020 highlights the use of tannic acid as a green catalyst for synthesizing diversely functionalized chromeno-pyrimidine-2,5-dione/thione derivatives. This method emphasizes eco-friendliness and the avoidance of toxic metal catalysts (J. Puvithra & D. Parthiban, 2020).
Novel Method for Synthesis : A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones is reported, emphasizing the importance of these compounds in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties (V. A. Osyanin et al., 2014).
Chemosensory Applications : A 2021 study discusses the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives for use as a colorimetric chemosensor for detecting Hg2+ ions, showcasing an application in environmental monitoring (Negar Jamasbi et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-cyclohexyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15-11-13-17(14-12-15)26-22(16-7-3-2-4-8-16)25-23-20(24(26)28)21(27)18-9-5-6-10-19(18)29-23/h5-6,9-14,16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAICPOKCNDEURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

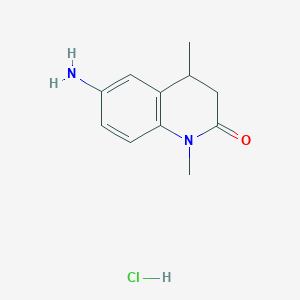
![methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2723919.png)
amino]thiophene-2-carboxamide](/img/structure/B2723920.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2723923.png)
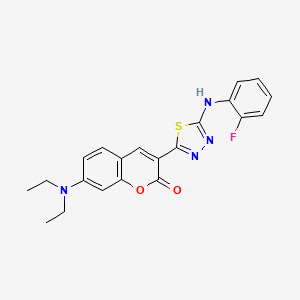
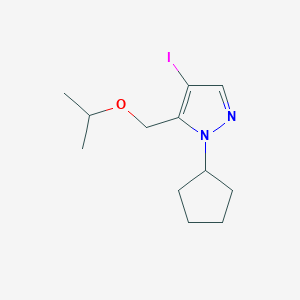
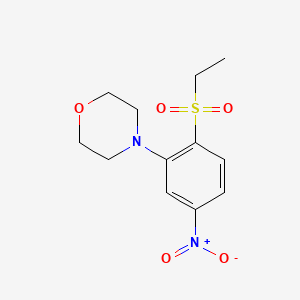
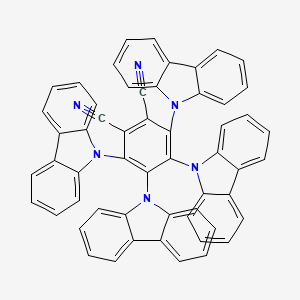
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2723930.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2723934.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2723935.png)
